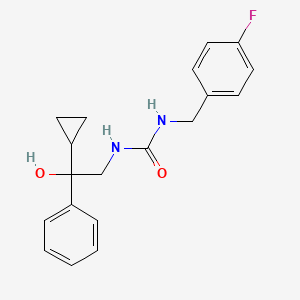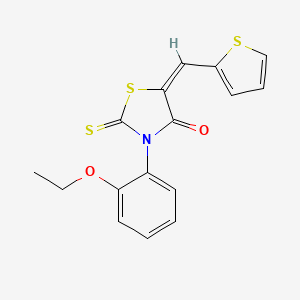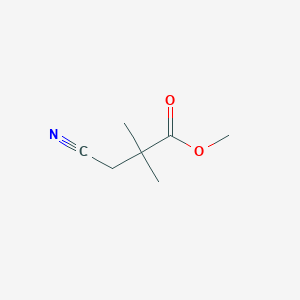
p,γ,γ,γ-Tetrafluorbutyrophenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-one is a chemical compound with the molecular formula C10H6F4O2 It is characterized by the presence of both trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-one typically involves the reaction of 1-bromo-4-fluorobenzene with butanone under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions.
Vergleich Mit ähnlichen Verbindungen
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound shares the trifluoromethyl group but differs in the position and type of substituents on the phenyl ring.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Similar in structure but contains a naphthyl group instead of a fluorophenyl group.
Uniqueness: 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-one is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-1-(4-fluorophenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O/c11-8-3-1-7(2-4-8)9(15)5-6-10(12,13)14/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYFEZCJHCXLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1'-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483170.png)
![1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine](/img/structure/B2483171.png)
![2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2483173.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2483176.png)


![Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-ene-9-carboxylate](/img/structure/B2483182.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2483183.png)
![1-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol](/img/structure/B2483184.png)
![6-(4-methoxy-3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2483186.png)
![4-methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2483190.png)
![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2483191.png)
![6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2483192.png)
